molecular formula C25H28N2O6 B11048755 ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11048755
M. Wt: 452.5 g/mol
InChI Key: FUFVWWPUJGRQHR-UHFFFAOYSA-N
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Description

ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-(HYDROXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE
  • ETHYL 5-(ACETYLOXY)-1-(4-HYDROXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE

Uniqueness

ETHYL 5-(ACETYLOXY)-1-(4-METHOXYPHENYL)-2-(MORPHOLINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is unique due to the specific combination of functional groups in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 5-acetyloxy-1-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-4-32-25(29)24-21-15-20(33-17(2)28)9-10-22(21)27(18-5-7-19(30-3)8-6-18)23(24)16-26-11-13-31-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3

InChI Key

FUFVWWPUJGRQHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC)CN4CCOCC4

Origin of Product

United States

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